molecular formula C12H14O2 B2720359 4-(Pent-4-en-1-yl)benzoic acid CAS No. 99500-48-8

4-(Pent-4-en-1-yl)benzoic acid

Cat. No. B2720359
Key on ui cas rn: 99500-48-8
M. Wt: 190.242
InChI Key: BVICKEGWUPLISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04837333

Procedure details

n-Butyl lithium (100 ml of 2.5M solution in hexane, 0.25 mol) was added to a stirred solution of diisopropylamine (35 ml, 0.25 mol) in dry tetrahydrofuran (250 ml) at -78° C. under a nitrogen atmosphere. The solution was allowed to warm up to -5° C., stirred for 30 minutes, cooled back to -78° C., and treated with p-toluic acid (17.0 g, 0.125 mol) in portions over 2 hours. The resulting mixture was allowed to warm up to -5° C. and stirred for 30 minutes. The resulting black solution was again cooled to -78° C. and treated dropwise with a solution of 4-bromobutene (17 ml, 0.166 mol) in dry tetrahydrofuran (100 ml) over 1 hour. The resulting yellow solution was allowed to warm up to room temperature and stirred for an additional 12 hours. The solvent was evaporated off under reduced pressure and the residue was treated with hydrochloric acid (500 ml of 5M) and extracted with dichloromethane (3×300 ml). The combined extracts were washed with water (2×250 ml), brine (250 ml) and dried over sodium sulfate. The solvent was evaporated off under reduced pressure to give crude 4-(4-pentenyl)benzoic acid as a solid.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].C(NC(C)C)(C)C.[CH3:13][C:14]1[CH:15]=[CH:16][C:17]([C:20]([OH:22])=[O:21])=[CH:18][CH:19]=1.BrCCC=C>O1CCCC1>[CH2:13]([C:14]1[CH:19]=[CH:18][C:17]([C:20]([OH:22])=[O:21])=[CH:16][CH:15]=1)[CH2:4][CH2:3][CH:2]=[CH2:1]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C(=O)O
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
BrCCC=C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled back to -78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to -5° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting black solution was again cooled to -78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
STIRRING
Type
STIRRING
Details
stirred for an additional 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with hydrochloric acid (500 ml of 5M)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×300 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (2×250 ml), brine (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC=C)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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